molecular formula C20H24N2O4S B2838555 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-isopropoxybenzamide CAS No. 946216-02-0

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-isopropoxybenzamide

Cat. No.: B2838555
CAS No.: 946216-02-0
M. Wt: 388.48
InChI Key: MQDBOJCAKYNTCC-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-isopropoxybenzamide is an organic compound that belongs to the class of phenylpiperidines. This compound is characterized by the presence of a phenyl group bound to a piperidine skeleton, which is further modified by the inclusion of an isothiazolidine-1,1-dioxide moiety. The compound’s unique structure lends itself to various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-isopropoxybenzamide typically involves multiple steps, starting with the preparation of the isothiazolidine-1,1-dioxide moiety This can be achieved through the oxidation of isothiazolidine using suitable oxidizing agentsIndustrial production methods may involve the optimization of these synthetic routes to enhance yield and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms .

Chemical Reactions Analysis

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-isopropoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. .

Scientific Research Applications

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-isopropoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and thereby exerting its effects. The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-isopropoxybenzamide can be compared with other phenylpiperidine derivatives, such as:

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-14(2)26-18-9-6-16(7-10-18)20(23)21-19-13-17(8-5-15(19)3)22-11-4-12-27(22,24)25/h5-10,13-14H,4,11-12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDBOJCAKYNTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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